An In-Depth Technical Guide to the Chemical Properties of 1,4-Benzodioxan-6-ylacetic acid
An In-Depth Technical Guide to the Chemical Properties of 1,4-Benzodioxan-6-ylacetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and biological activities of 1,4-Benzodioxan-6-ylacetic acid. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.
Core Chemical Properties
1,4-Benzodioxan-6-ylacetic acid, a derivative of the 1,4-benzodioxan scaffold, is a compound of interest in medicinal chemistry. Its structural features make it a valuable building block in the synthesis of various biologically active molecules. The following table summarizes its key chemical and physical properties.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)acetic acid | N/A |
| Synonyms | 2,3-Dihydro-1,4-benzodioxin-6-ylacetic acid | [3][4] |
| CAS Number | 17253-11-1 | [3][4] |
| Molecular Formula | C₁₀H₁₀O₄ | [3][4] |
| Molecular Weight | 194.18 g/mol | [3] |
| Appearance | Solid | N/A |
| Melting Point | 73-78 °C | N/A |
| Storage Temperature | Room Temperature | [3] |
| SMILES | O=C(O)CC1=CC=C(OCCO2)C2=C1 | [3] |
| Topological Polar Surface Area (TPSA) | 55.8 Ų | N/A |
| LogP | 1.08 | N/A |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 2 | [3] |
Synthesis of 1,4-Benzodioxan-6-ylacetic acid
The synthesis of 1,4-Benzodioxan-6-ylacetic acid can be achieved through the Willgerodt-Kindler reaction, starting from 6-acetyl-1,4-benzodioxane. This reaction facilitates the conversion of an aryl alkyl ketone to the corresponding thiomorpholide, which is then hydrolyzed to yield the carboxylic acid.
Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis
This protocol is a general procedure for the Willgerodt-Kindler reaction and subsequent hydrolysis to yield an arylacetic acid.[5]
Materials:
-
6-acetyl-1,4-benzodioxane (starting material)
-
Sulfur
-
Morpholine
-
Sodium Hydroxide (NaOH)
-
Benzyltriethylammonium chloride (Phase-transfer catalyst)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction vessel suitable for heating under reflux
-
Magnetic stirrer and heat source
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Thioamide Formation (Willgerodt-Kindler Reaction):
-
In a suitable reaction vessel, combine 6-acetyl-1,4-benzodioxane, sulfur, and morpholine. The molar ratio of ketone:sulfur:morpholine is typically 1:2:3.[5]
-
The reaction mixture can be heated under reflux. Alternatively, for a solvent-free approach, the mixture can be irradiated in a domestic microwave (e.g., 900 W) for a few minutes.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Hydrolysis of the Thioamide:
-
Upon completion of the first step, cool the reaction mixture.
-
Add an aqueous solution of sodium hydroxide (NaOH) and benzyltriethylammonium chloride to the reaction mixture.[5]
-
Heat the mixture under reflux to facilitate the hydrolysis of the intermediate thiomorpholide.
-
After the hydrolysis is complete (monitored by TLC), cool the mixture to room temperature.
-
Filter the cooled mixture.
-
Acidify the filtrate with hydrochloric acid (HCl) to a pH of approximately 2 to precipitate the crude 1,4-Benzodioxan-6-ylacetic acid.[5]
-
-
Purification:
-
Dissolve the crude product in a 10% aqueous solution of sodium bicarbonate (NaHCO₃).
-
Wash the aqueous solution with ethyl acetate (3 x 30 mL) to remove any unreacted ketone and other non-acidic impurities.[5]
-
Acidify the aqueous layer with dilute HCl to re-precipitate the pure 1,4-Benzodioxan-6-ylacetic acid.[5]
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Biological Activity and Mechanism of Action
1,4-Benzodioxan-6-ylacetic acid has demonstrated notable anti-inflammatory properties. Research indicates that its potency is comparable to that of the well-known non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, as evaluated in the carrageenan-induced rat paw edema assay.[1]
The primary mechanism of action for many NSAIDs, and likely for 1,4-Benzodioxan-6-ylacetic acid, is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of a compound against COX-1 and COX-2 enzymes using a liquid chromatography-tandem mass spectrometry (LC-MS-MS) based method for the quantification of prostaglandin E₂ (PGE₂).[6]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
100 mM Tris-HCl buffer (pH 8.0)
-
100 µM Hematin (co-factor)
-
40 mM L-epinephrine (co-factor)
-
Arachidonic acid (substrate)
-
1,4-Benzodioxan-6-ylacetic acid (test inhibitor)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
Internal standard (e.g., PGE₂-d₄)
-
Acetonitrile
-
Formic acid
-
LC-MS-MS system
Procedure:
-
Enzyme Preparation:
-
Inhibitor Incubation:
-
Enzymatic Reaction:
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 20 µL of the internal standard (PGE₂-d₄) in acetonitrile, followed by 738 µL of acetonitrile with 0.1% formic acid.[6]
-
Vortex the samples and centrifuge at 13,000 rpm for 10 minutes to precipitate the protein.[6]
-
Transfer the supernatant to an autosampler vial for LC-MS-MS analysis.
-
-
LC-MS-MS Analysis:
-
Quantify the amount of PGE₂ produced in each sample using a validated LC-MS-MS method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
References
- 1. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. soachim.info [soachim.info]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
